1-Oxo-1,3-dihydro-2,1-benzoxaphosphol-1-ium
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Overview
Description
1-Oxo-1,3-dihydro-2,1-benzoxaphosphol-1-ium is a chemical compound with the molecular formula C7H6O2P It is a member of the benzoxaphosphole family, characterized by a bicyclic structure containing phosphorus
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-1,3-dihydro-2,1-benzoxaphosphol-1-ium can be synthesized through the reaction of ortho-(butoxymethoxymethyl)phenylmagnesium bromide with derivatives of chloromethylphosphonic and chloromethylphosphinic acids, followed by intramolecular alkylation . The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1,3-dihydro-2,1-benzoxaphosphol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can modify the oxidation state of the phosphorus atom.
Substitution: The compound can participate in substitution reactions where different substituents replace the existing groups on the benzoxaphosphole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted benzoxaphospholes.
Scientific Research Applications
1-Oxo-1,3-dihydro-2,1-benzoxaphosphol-1-ium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving phosphorus.
Industry: Used in the development of new materials and catalysts due to its reactive phosphorus center.
Mechanism of Action
The mechanism by which 1-Oxo-1,3-dihydro-2,1-benzoxaphosphol-1-ium exerts its effects involves interactions with molecular targets such as enzymes and receptors that recognize phosphorus-containing compounds. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and reactions.
Comparison with Similar Compounds
1-Chloromethyl-1-oxo-1,3-dihydro-2,1-benzoxaphosphole: Similar in structure but contains a chlorine substituent.
1-Hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one: Contains a hydroxyl group instead of an oxo group.
Uniqueness: 1-Oxo-1,3-dihydro-2,1-benzoxaphosphol-1-ium is unique due to its specific oxo group and the resulting electronic properties. This makes it particularly useful in reactions where the oxo group plays a critical role in the compound’s reactivity and interaction with other molecules.
Properties
CAS No. |
112667-02-4 |
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Molecular Formula |
C7H6O2P+ |
Molecular Weight |
153.09 g/mol |
IUPAC Name |
3H-2,1-benzoxaphosphol-1-ium 1-oxide |
InChI |
InChI=1S/C7H6O2P/c8-10-7-4-2-1-3-6(7)5-9-10/h1-4H,5H2/q+1 |
InChI Key |
CYYDDFHWJSTRQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2[P+](=O)O1 |
Origin of Product |
United States |
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